molecular formula C10H19N5O B14527715 N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)heptanamide CAS No. 62400-32-2

N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)heptanamide

Cat. No.: B14527715
CAS No.: 62400-32-2
M. Wt: 225.29 g/mol
InChI Key: PKOZPGNHYICKJJ-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)heptanamide is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .

Properties

CAS No.

62400-32-2

Molecular Formula

C10H19N5O

Molecular Weight

225.29 g/mol

IUPAC Name

N-methyl-N-(2-methyltetrazol-5-yl)heptanamide

InChI

InChI=1S/C10H19N5O/c1-4-5-6-7-8-9(16)14(2)10-11-13-15(3)12-10/h4-8H2,1-3H3

InChI Key

PKOZPGNHYICKJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(C)C1=NN(N=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)heptanamide typically involves the reaction of heptanoyl chloride with N-methyl-2-methyl-2H-tetrazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)heptanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazole derivatives .

Scientific Research Applications

N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)heptanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to mimic carboxylic acids.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)heptanamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester
  • 3,6-Diamino-1,2,4,5-tetrazine derivatives
  • 5-Substituted tetrazoles

Uniqueness

N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)heptanamide is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere for carboxylic acids makes it particularly valuable in medicinal chemistry .

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